

Managing steric hindrance from 2'-O-protecting groups in RNA synthesis.

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Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

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Technical Support Center: Managing Steric Hindrance in RNA Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2'-O-protecting groups during solid-phase RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of RNA synthesis, and why is it a concern?

A1: In RNA synthesis, a protecting group is attached to the 2'-hydroxyl (2'-OH) group of the ribose sugar to prevent unwanted side reactions. Steric hindrance occurs when this 2'-O-protecting group is bulky, physically obstructing the incoming phosphoramidite monomer from efficiently coupling to the growing RNA chain.[1] This can lead to lower coupling efficiencies, resulting in a higher proportion of shorter, incomplete RNA sequences (failure sequences) and reduced overall yield of the desired full-length product.[2][3]

Q2: Which are the most common 2'-O-protecting groups, and how do they compare in terms of steric bulk?

A2: The most prevalent 2'-O-protecting groups are silyl ethers. Key examples include:



- TBDMS (tert-butyldimethylsilyl): This is a widely used and cost-effective protecting group. However, its bulkiness can lead to steric hindrance, especially when synthesizing long RNA strands.[1][2]
- TOM (tri-iso-propylsilyloxymethyl): This group features a spacer between the silyl group and the 2'-oxygen, which moves the bulky silyl moiety further from the reaction center.[1][2] This design reduces steric hindrance, leading to higher coupling efficiencies compared to TBDMS, particularly for longer oligonucleotides.[1][4][5][6]
- ACE (bis(2-acetoxyethoxy)methyl): This orthoester-based protecting group is part of a chemistry that often results in faster coupling rates and higher yields.[2][7]
- CEM (2-cyanoethoxymethyl): This is an achiral protecting group designed to have low steric hindrance, aiming for coupling efficiencies comparable to DNA synthesis.[8][9]

Q3: How does the choice of 2'-O-protecting group affect coupling times?

A3: Bulky protecting groups necessitate longer coupling times to achieve acceptable coupling efficiencies.[2] For instance, syntheses using TBDMS-protected monomers often require coupling times of up to 6 minutes or even longer.[1][2] In contrast, less sterically hindered groups like TOM can achieve high coupling yields with shorter coupling times, sometimes approaching those used in DNA synthesis.[6] Some advanced protecting groups, such as those used in 2'-ACE chemistry, are reported to have even faster coupling rates.[7]

Q4: Can the 2'-O-protecting group migrate during synthesis?

A4: Yes, under certain conditions, some protecting groups can migrate from the 2'-OH to the 3'-OH position. This is a significant issue as it can lead to the formation of non-biological 2'-5' phosphodiester linkages instead of the natural 3'-5' linkages.[2][4] The acetal structure of the TOM protecting group, for example, is designed to be stable under basic and weakly acidic conditions, preventing this migration.[6]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution(s)
Low coupling efficiency / High n-1 impurity	Steric hindrance from a bulky 2'-O-protecting group (e.g., TBDMS).	1. Increase Coupling Time: Extend the coupling step duration to allow more time for the reaction to proceed to completion. For TBDMS, coupling times of 6 minutes or longer may be necessary.[1][2] 2. Use a More Powerful Activator: Switch from standard activators like 1H-tetrazole to more potent ones such as 5- ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[10][11] This can enhance the reaction rate. 3. Switch to a Less Bulky Protecting Group: Consider using phosphoramidites with less sterically demanding 2'-O- protecting groups like TOM or those used in ACE chemistry, which are known to improve coupling efficiency.[1][4][5][7]
Chain cleavage during deprotection	Premature removal of the 2'-O-silyl group.	1. Modify Deprotection Conditions: When using standard base protecting groups with TBDMS, avoid using only aqueous ammonia for deprotection as it can cause significant loss of the silyl group. A mixture of ammonium hydroxide and ethanol (e.g., 3:1) at 55°C is a milder alternative that minimizes chain cleavage.[12]







2. Use Base-Labile Protecting Groups for Nucleobases:
Employing base-labile protecting groups on the nucleobases allows for milder deprotection conditions, which helps preserve the integrity of the 2'-O-silyl group until the final deprotection step.[12]

1. Ensure Anhydrous

Incomplete removal of the 2'-O-protecting group Ineffective deprotection reagent or conditions.

Conditions for Fluoride Reagents: Reagents like tetrabutylammonium fluoride (TBAF) are sensitive to water, which can significantly reduce their effectiveness, particularly for desilylating pyrimidines.[13] [14] Ensure that the TBAF solution and solvents like DMSO are anhydrous.[10][14] 2. Optimize Deprotection Time and Temperature: For TBDMS removal, heating with a reagent like triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours is a common protocol.[10] Insufficient time or temperature can lead to incomplete deprotection. 3. Consider Alternative Deprotection Cocktails: Neat TEA-3HF or buffered TEA-3HF cocktails have become more common and can be more effective than TBAF for removing silyl groups.[15]



		Use a Migration-Resistant
		Protecting Group: Select a 2'-
Formation of 2'-5'	Migration of the 2'-O-protecting	O-protecting group with a
phosphodiester linkages	group to the 3'-OH position.	structure that prevents
		migration, such as the acetal-
		based TOM group.[4][6]

Quantitative Data Summary

Table 1: Comparison of Coupling Efficiencies for Different 2'-O-Protecting Groups

2'-O-Protecting Group	Average Stepwise Coupling Efficiency (%)	Oligonucleotide Length	Reference
TBDMS	~98% (can be lower)	Varies	[11]
ТОМ	>99%	20mer	[1]
ACE	>99%	>100 bases	[7]
СЕМ	High (comparable to DNA synthesis)	110mer	[8][9]

Note: Coupling efficiencies are highly dependent on synthesis conditions, including activator, coupling time, and the specific sequence.

Table 2: Estimated Crude Purity for a 100mer RNA Oligonucleotide

2'-O-Protecting Group	Estimated Crude Purity (%)
TBDMS	27%
ТОМ	33%

Data extrapolated from the synthesis of a 20mer. This highlights how small differences in coupling efficiency are amplified during the synthesis of long oligonucleotides.[1]



Experimental Protocols

Protocol 1: Standard Solid-Phase RNA Synthesis Cycle (TBDMS Chemistry)

- Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group using an acid (e.g., dichloroacetic acid in dichloromethane).
- Coupling: Activation of the phosphoramidite monomer (e.g., with 0.25M ETT) and its subsequent coupling to the 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time of 6 minutes is typically used for TBDMS-protected RNA monomers.[1]
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants in subsequent cycles. tert-Butylphenoxyacetic anhydride is often used instead of acetic anhydride.[2]
- Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water in pyridine/THF).

Protocol 2: Cleavage and Deprotection for TBDMS-Protected RNA

- Cleavage from Support & Base Deprotection:
 - Treat the solid support with a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v).[15]
 - Incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups (e.g., acetyl, benzoyl).[1][10]
 - Evaporate the solution to dryness.
- 2'-O-TBDMS Group Removal (Desilylation):
 - Dissolve the dried oligonucleotide in anhydrous dimethyl sulfoxide (DMSO) (e.g., 115 μL).
 Gentle heating at 65°C may be required.[10]
 - Add triethylamine (TEA) (e.g., 60 μL) and mix.



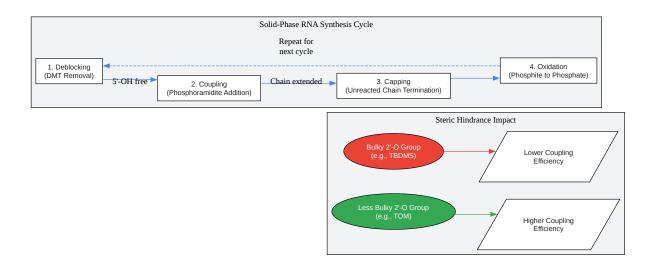
- Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 75 μL).[10]
- Heat the mixture at 65°C for 2.5 hours.[10]
- Quench the reaction by adding a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) and proceed to purification.[10]

Protocol 3: Deprotection for TOM-Protected RNA

- · Cleavage and Deprotection:
 - Treat the support-bound oligonucleotide with a mixture of 10M methylamine in ethanol/water (1:1).[2]
 - Allow the reaction to proceed at room temperature. This single step cleaves the oligo from the support and removes base-protecting groups.[4][5]
- 2'-O-TOM Group Removal:
 - After evaporation, the TOM group is typically removed using a fluoride source like TBAF in THF.[2]

Visualizations

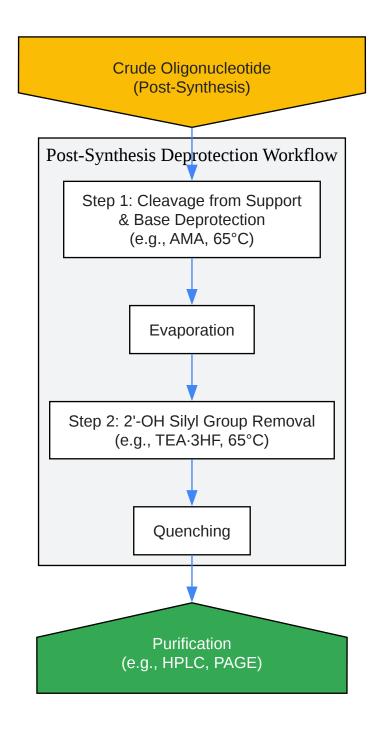




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Caption: Workflow of RNA synthesis and the impact of steric hindrance.





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Caption: Standard deprotection workflow for silyl-protected RNA.

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